molecular formula C12H16F3O4P B15335315 Diethyl 2-(Trifluoromethoxy)benzylphosphonate

Diethyl 2-(Trifluoromethoxy)benzylphosphonate

Cat. No.: B15335315
M. Wt: 312.22 g/mol
InChI Key: IGPBGGJTMWUJOA-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethoxy)benzylphosphonate is an organophosphonate derivative featuring a benzylphosphonate core with a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance lipophilicity and influence interactions with bacterial targets, similar to other fluorinated benzylphosphonates .

Properties

Molecular Formula

C12H16F3O4P

Molecular Weight

312.22 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)9-10-7-5-6-8-11(10)19-12(13,14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

IGPBGGJTMWUJOA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1OC(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(Trifluoromethoxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions involve the use of a base and a suitable solvent, often under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(Trifluoromethoxy)benzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzylphosphonate moiety can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like dimethylformamide (DMF) or toluene. Microwave irradiation is often employed to accelerate the reactions and improve yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Diethyl 2-(Trifluoromethoxy)benzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-(Trifluoromethoxy)benzylphosphonate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In antimicrobial studies, it is believed to interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of diethyl benzylphosphonates include derivatives with substituents such as boronic acid, stilbene, and trifluoromethyl groups. The position (ortho, meta, para) and electronic nature (electron-withdrawing or donating) of substituents significantly impact biological activity and physicochemical properties.

Table 1: Comparison of Diethyl Benzylphosphonate Derivatives
Compound Substituent (Position) Key Properties/Activity Reference
Diethyl benzylphosphonate (1) None (parent compound) MIC: Low activity against E. coli K12; serves as baseline for comparisons
Compound 3 (Boronic acid) -B(OH)₂ (para) Enhanced MIC/MBC values; selective activity against E. coli R2 strains
Compound 6 (Stilbene) Bis-phosphonate (para) High selectivity; MIC comparable to ciprofloxacin and cloxacillin
Diethyl 4-(trifluoromethyl)benzylphosphonate -CF₃ (para) Density: 1.227 g/mL; refractive index: 1.456; used in agrochemical synthesis
Compound 8 (Biphenyl) Dioxo-biphenyl (para) Oxidative DNA damage in E. coli; superior to bleomycin in Fpg digestion assays
Diethyl 2-(trifluoromethoxy)benzylphosphonate (Hypothetical) -OCF₃ (ortho) Predicted higher lipophilicity and membrane penetration due to -OCF₃ group

Antimicrobial Activity

  • Boronic Acid Derivatives (Compound 3) : Showed the highest antimicrobial activity (MIC values 4–8 mg/L against E. coli R2), attributed to the boronic acid moiety enhancing target binding .
  • Stilbene Derivatives (Compound 6) : Demonstrated bactericidal effects through oxidative DNA damage, outperforming cloxacillin in Fpg protein digestion assays .

The ortho-trifluoromethoxy substituent in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs, as fluorine enhances bioavailability and resistance to enzymatic degradation .

Physicochemical and Reactivity Trends

  • Hydrolysis Rates : Benzylphosphonates with electron-withdrawing groups (e.g., -CF₃) hydrolyze slower than those with electron-donating substituents. For example, diethyl benzylphosphonate (1) hydrolyzes faster (15 hours) than α-hydroxy derivatives .
  • Synthetic Yields : The palladium-catalyzed α,β-homodiarylation protocol improved yields for compound 4 (1% to 38%), highlighting the role of synthetic pathways in optimizing phosphonate derivatives .

Biological Activity

Diethyl 2-(trifluoromethoxy)benzylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including electrophilic fluorination of alkyl phosphonates. Recent studies have demonstrated that the incorporation of trifluoromethoxy groups enhances the reactivity and biological profile of phosphonates. For instance, the use of triflic anhydride (Tf2O) in conjunction with N-heteroaromatic bases facilitates nucleophilic fluorination at room temperature, which is crucial for generating reactive intermediates that can exhibit significant biological activity .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that derivatives of benzylphosphonates can elicit cytostatic effects against various cancer cell lines, including breast, prostate, and lung carcinomas. The cytotoxicity was assessed at a concentration of 50 µM, revealing moderate to significant inhibitory effects on cell viability across multiple cancer types .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCytotoxicity (%)Reference
This compoundMDA-MB-231 (Breast)29.7 ± 4.7
This compoundA431 (Skin)40.8 ± 4.8
This compoundHT-29 (Colon)<30

The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly in multidrug-resistant cancer cell lines, suggesting a potential for overcoming P-glycoprotein mediated drug resistance .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE). Studies utilizing modified Ellman assays demonstrated that phosphonates can reversibly inhibit AChE activity, indicating their potential as therapeutic agents in neurodegenerative diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study involving the testing of various phosphonates against eight tumor cell lines revealed that diethyl derivatives exhibited significant antiproliferative effects. Notably, compounds with benzoylation at the α-hydroxy group showed increased cytotoxicity across all tested lines .
  • Mechanistic Insights : The electrophilic activation of diethyl benzylphosphonate with Tf2O resulted in a distinct shift in the 31P^{31}P NMR spectrum, indicating changes in electronic environment that correlate with increased reactivity and biological activity . This mechanistic understanding is crucial for optimizing the design of phosphonates with enhanced biological profiles.

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